
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as WAY-100635, is a selective serotonin receptor antagonist that has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating a wide range of physiological and behavioral processes.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its ability to selectively block the 5-HT1A receptor. This receptor is involved in regulating the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking this receptor, 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can alter the balance of serotonin in the brain, which can have a wide range of effects on different physiological and behavioral processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can have a wide range of effects on different physiological and behavioral processes. For example, it has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a treatment for these conditions. Additionally, it has been shown to modulate pain perception, which could have implications for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on different processes without interfering with other neurotransmitter systems. However, one limitation of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Orientations Futures
There are several future directions for research involving 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential use as a treatment for anxiety and depression. Additionally, researchers are interested in studying the effects of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine on different physiological and behavioral processes, including pain perception and appetite regulation. Finally, there is interest in developing new compounds that are similar to 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine but have improved pharmacokinetic properties, such as a longer half-life.
Méthodes De Synthèse
The synthesis of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves several steps, including the formation of a piperazine intermediate, which is then coupled with an oxazoline derivative to produce the final product. The process is relatively complex and requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine has been used extensively in scientific research to study the function of the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological and behavioral processes, including anxiety, depression, and pain perception. Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can be used to selectively block the 5-HT1A receptor, which allows researchers to study the specific effects of this receptor on different processes.
Propriétés
Numéro CAS |
144881-38-9 |
|---|---|
Nom du produit |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Formule moléculaire |
C16H25N5O |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
5-[[4-[4-(dimethylamino)phenyl]piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H25N5O/c1-19(2)13-3-5-14(6-4-13)21-9-7-20(8-10-21)12-15-11-18-16(17)22-15/h3-6,15H,7-12H2,1-2H3,(H2,17,18) |
Clé InChI |
PAGGCFCCWFPUFN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Synonymes |
4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-ox azolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




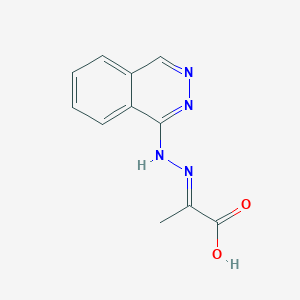
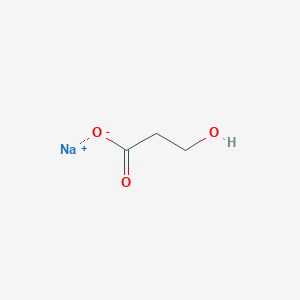
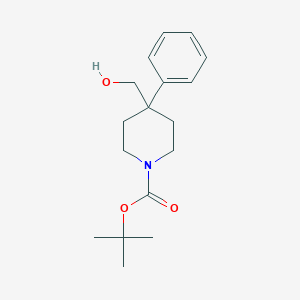





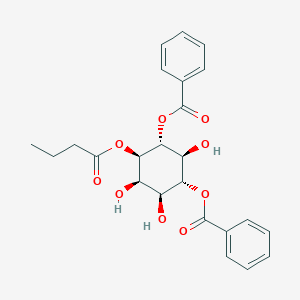
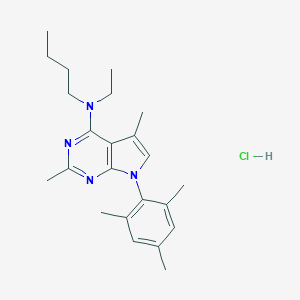

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
